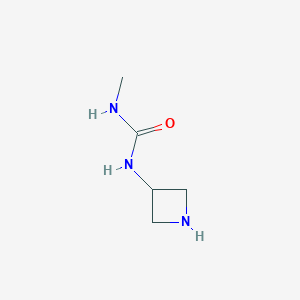

1-(Azetidin-3-yl)-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-(Azétidin-3-yl)-3-méthylurée est un composé qui présente un cycle azétidine, un hétérocycle à quatre chaînons contenant de l'azote, lié à un groupe méthylurée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(Azétidin-3-yl)-3-méthylurée peut être réalisée selon plusieurs méthodes. . Cette méthode est efficace pour synthétiser des azétidines fonctionnalisées, bien qu'elle présente certaines limites et certains défis.

Une autre méthode implique l'addition aza-Michael d'hétérocycles NH avec des 2-(azétidin-3-ylidène)acétates de méthyle . Cette approche fournit une voie directe et efficace pour obtenir les dérivés azétidine souhaités.

Méthodes de production industrielle

La production industrielle de la 1-(Azétidin-3-yl)-3-méthylurée implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(Azétidin-3-yl)-3-méthylurée subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites avec différents groupes fonctionnels.

Substitution : Le cycle azétidine peut subir des réactions de substitution avec divers réactifs pour introduire de nouveaux groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le catalyseur, sont optimisées en fonction du résultat souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés azétidine oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le cycle azétidine.

Applications De Recherche Scientifique

La 1-(Azétidin-3-yl)-3-méthylurée a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour synthétiser des molécules plus complexes et comme réactif dans diverses réactions organiques.

Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment son utilisation dans le développement de nouveaux médicaments ciblant des cibles biologiques spécifiques.

Industrie : Le composé est utilisé dans la synthèse de divers produits chimiques et matériaux industriels, contribuant aux progrès de la science des matériaux et du génie chimique.

Mécanisme d'action

Le mécanisme d'action de la 1-(Azétidin-3-yl)-3-méthylurée implique son interaction avec des cibles moléculaires et des voies spécifiques. La restriction conformationnelle du cycle azétidine joue un rôle crucial dans son activité biologique, influençant sa liaison aux protéines et aux enzymes cibles. Des études détaillées sur son mécanisme d'action sont essentielles pour comprendre ses effets thérapeutiques et ses applications potentiels.

Mécanisme D'action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational restriction plays a crucial role in its biological activity, influencing its binding to target proteins and enzymes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparaison Avec Des Composés Similaires

La 1-(Azétidin-3-yl)-3-méthylurée peut être comparée à d'autres composés similaires, tels que :

Acide (azétidin-3-yl)acétique : Un analogue structurel de l'acide 4-aminobutyrique (GABA), utilisé dans la préparation d'agents pharmaceutiquement actifs.

3-(Prop-1-én-2-yl)azétidin-2-one : Un analogue de la combréstatine A-4, étudié pour ses effets antiprolifératifs et de déstabilisation de la tubuline.

Propriétés

Formule moléculaire |

C5H11N3O |

|---|---|

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

1-(azetidin-3-yl)-3-methylurea |

InChI |

InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-7-3-4/h4,7H,2-3H2,1H3,(H2,6,8,9) |

Clé InChI |

LAZZTYSKRUEQGZ-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)NC1CNC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)